molecular formula C18H19N3O3S B2965410 3-methyl-N-(3-propan-2-yloxyquinoxalin-2-yl)benzenesulfonamide CAS No. 877781-74-3

3-methyl-N-(3-propan-2-yloxyquinoxalin-2-yl)benzenesulfonamide

Cat. No.: B2965410
CAS No.: 877781-74-3
M. Wt: 357.43
InChI Key: SWACLLNINDZSDW-UHFFFAOYSA-N
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Description

3-methyl-N-(3-propan-2-yloxyquinoxalin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19N3O3S and its molecular weight is 357.43. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Organic Chemistry The field of organic synthesis has explored the utility of benzenesulfonamide compounds in various chemical reactions, including the oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides with alkenes using a palladium-copper catalyst system. This process has yielded high-value chemical compounds, showcasing the versatility of benzenesulfonamides in facilitating complex organic transformations (Miura, Tsuda, Satoh, Pivsa-Art, & Nomura, 1998).

Medicinal Chemistry and Drug Design In medicinal chemistry, the synthesis of novel benzenesulfonamide derivatives has been explored for their therapeutic potential. For instance, derivatives incorporating the thiazolo(3,2-a)benzimidazole moiety have been synthesized, leading to compounds with potential applications in drug discovery and development. Such research underscores the role of benzenesulfonamide derivatives in the design and synthesis of new therapeutic agents (Farag, Dawood, Abdel‐Aziz, Hamdy, & Fakhr, 2011).

Mechanism of Action

Properties

IUPAC Name

3-methyl-N-(3-propan-2-yloxyquinoxalin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-12(2)24-18-17(19-15-9-4-5-10-16(15)20-18)21-25(22,23)14-8-6-7-13(3)11-14/h4-12H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWACLLNINDZSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321815
Record name 3-methyl-N-(3-propan-2-yloxyquinoxalin-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49664985
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

877781-74-3
Record name 3-methyl-N-(3-propan-2-yloxyquinoxalin-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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